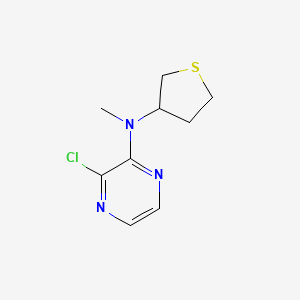

3-chloro-N-methyl-N-(thiolan-3-yl)pyrazin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N-methyl-N-(thiolan-3-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3S/c1-13(7-2-5-14-6-7)9-8(10)11-3-4-12-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQJNVFPKGZSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCSC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- The synthesis often begins with 3-chloropyrazin-2-amine , which can be prepared by chlorination of pyrazin-2-amine derivatives or by selective halogenation of pyrazine.

- The thiolan-3-yl substituent is derived from thiolane (tetrahydrothiophene) derivatives functionalized at the 3-position, often as a thiol or a suitable leaving group precursor.

N-Methylation of Pyrazin-2-amine

- The amino group on pyrazin-2-amine is methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate under basic conditions (e.g., potassium carbonate) to yield N-methylpyrazin-2-amine derivatives.

- Reaction conditions typically involve mild heating in polar aprotic solvents like DMF or DMSO to promote efficient alkylation.

Attachment of Thiolan-3-yl Group

- The N-substitution with thiolan-3-yl can be achieved via nucleophilic substitution if a suitable leaving group is present on the pyrazin-2-amine nitrogen.

- Alternatively, palladium-catalyzed Buchwald-Hartwig amination or related cross-coupling reactions can be used to couple thiolan-3-yl amines or thiol derivatives to the chloropyrazine ring.

- Catalysts such as palladium(II) acetate with ligands like triphenylphosphine facilitate the coupling, under inert atmosphere and elevated temperatures (80–120°C).

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization from solvents like ethanol or ethyl acetate.

- Characterization is done by NMR spectroscopy , mass spectrometry , and elemental analysis to confirm structure and purity.

Comparative Data Table of Synthetic Conditions

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorination of pyrazin-2-amine | N-chlorosuccinimide (NCS) or SO2Cl2 | Acetonitrile or DCM | 0–25 | 70–85 | Selective 3-chlorination |

| 2 | N-Methylation | Methyl iodide, K2CO3 | DMF or DMSO | 50–80 | 80–90 | Mild base, polar aprotic solvent |

| 3 | N-Substitution with thiolan-3-yl | Thiolan-3-ylamine, Pd(OAc)2, PPh3 | Toluene or dioxane | 90–120 | 65–75 | Buchwald-Hartwig amination |

| 4 | Purification | Silica gel chromatography | Ethyl acetate/hexane | Room temp | - | Yields depend on purity |

Research Findings and Notes

- Palladium-catalyzed amination is a robust method for attaching sulfur-containing heterocycles like thiolane to aromatic amines, offering good regioselectivity and moderate to high yields.

- The presence of the 3-chloro substituent on the pyrazine ring is critical for directing substitution and enhancing reactivity in cross-coupling steps.

- N-methylation prior to thiolan-3-yl substitution helps to stabilize the amine and improve nucleophilicity for coupling.

- Reaction optimization includes controlling stoichiometry, temperature, and catalyst loading to minimize side reactions such as over-alkylation or dehalogenation.

- The thiolan-3-yl group imparts unique physicochemical properties, such as increased lipophilicity and potential biological activity, which are important for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-methyl-N-(thiolan-3-yl)pyrazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-chloro-N-methyl-N-(thiolan-3-yl)pyrazin-2-amine may be used to study enzyme inhibition or receptor binding. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-chloro-N-methyl-N-(thiolan-3-yl)pyrazin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and biological properties:

Key Observations:

Substituent Effects on Bioactivity :

- The presence of aromatic groups (e.g., 4-bromophenyl in or 2,3-dichlorophenyl in SHP099 ) correlates with enhanced target binding and potency, likely due to π-π stacking or hydrophobic interactions.

- Aliphatic substituents (e.g., thiolan-3-yl, isopropyl) may improve solubility but reduce affinity compared to aryl groups .

Synthetic Strategies: Sonogashira coupling and N-methylation are common for introducing nitrogen-bound substituents (e.g., thiolan-3-yl) . Aryl groups are often incorporated via cross-coupling (e.g., Suzuki-Miyaura in ).

Pharmacological Potential: Brominated aryl analogs (e.g., 3-(4-bromophenyl)pyrazin-2-amine) exhibit marked anticancer activity, suggesting halogenation enhances cytotoxicity . SHP099 demonstrates the therapeutic relevance of pyrazin-2-amine derivatives in kinase inhibition .

Physicochemical and Structural Analysis

- Lipophilicity : The thiolan-3-yl group in the target compound introduces moderate lipophilicity (clogP ~2.1 estimated), intermediate between the hydrophilic 3-chloro-5-methylpyrazin-2-amine (clogP ~1.2) and the highly lipophilic SHP099 (clogP ~3.8) .

- Hydrogen Bonding : The pyrazin-2-amine core enables hydrogen bonding with biological targets, as seen in SHP099’s interaction with SHP2 . Chlorine at position 3 may enhance electron withdrawal, stabilizing resonance structures critical for binding .

Biological Activity

3-Chloro-N-methyl-N-(thiolan-3-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrazine ring substituted with a chlorine atom and a thiolane group, which may contribute to its biological properties.

Understanding the mechanisms of action is crucial for elucidating the biological activity of this compound. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.

- Interaction with Receptors : Preliminary studies suggest that this compound may interact with certain receptors involved in cellular signaling pathways, influencing cellular responses.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : In vitro studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific enzymatic pathways |

Case Studies

Several case studies have explored the biological activity and therapeutic potential of this compound.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., HeLa, A549) revealed that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis. These findings suggest its potential as a novel anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is currently under investigation. Initial studies indicate favorable absorption and distribution characteristics, which are essential for effective therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.